molecular formula C12H18N2S B12706821 1-(2-Thioxopyrrolidino)-4-pyrrolidino-2-butyne CAS No. 35022-18-5

1-(2-Thioxopyrrolidino)-4-pyrrolidino-2-butyne

Cat. No.: B12706821
CAS No.: 35022-18-5
M. Wt: 222.35 g/mol
InChI Key: CRWAPXZJXYKQTC-UHFFFAOYSA-N
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Description

1-(2-Thioxopyrrolidino)-4-pyrrolidino-2-butyne is a heterocyclic compound that contains both sulfur and nitrogen atoms within its structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Thioxopyrrolidino)-4-pyrrolidino-2-butyne typically involves multi-step reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of pyrrolidine with a suitable alkyne and a sulfur source can yield the desired thioxopyrrolidino derivative. The reaction conditions often require the use of catalysts and specific solvents to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods. Large-scale production would focus on maximizing yield and purity while minimizing costs and environmental impact. This could involve continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

1-(2-Thioxopyrrolidino)-4-pyrrolidino-2-butyne undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thioxo group to a thiol or other reduced forms.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the thioxo group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives depending on the nucleophile involved.

Scientific Research Applications

1-(2-Thioxopyrrolidino)-4-pyrrolidino-2-butyne has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.

    Industry: Used in the synthesis of materials with specific properties, such as polymers or catalysts.

Mechanism of Action

The mechanism of action of 1-(2-Thioxopyrrolidino)-4-pyrrolidino-2-butyne involves its interaction with molecular targets through its thioxo and pyrrolidino groups. These interactions can affect various biochemical pathways, depending on the specific application. For instance, in medicinal chemistry, the compound may inhibit or activate enzymes, alter receptor activity, or modulate signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    Thiazoles: These compounds also contain sulfur and nitrogen atoms and exhibit diverse biological activities.

    Pyrimidines: Another class of heterocyclic compounds with significant biological and chemical importance.

    Thioxopyrimidines: Compounds with a similar thioxo group but different ring structures.

Uniqueness

1-(2-Thioxopyrrolidino)-4-pyrrolidino-2-butyne is unique due to its specific combination of a thioxo group and a pyrrolidino ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

35022-18-5

Molecular Formula

C12H18N2S

Molecular Weight

222.35 g/mol

IUPAC Name

1-(4-pyrrolidin-1-ylbut-2-ynyl)pyrrolidine-2-thione

InChI

InChI=1S/C12H18N2S/c15-12-6-5-11-14(12)10-4-3-9-13-7-1-2-8-13/h1-2,5-11H2

InChI Key

CRWAPXZJXYKQTC-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)CC#CCN2CCCC2=S

Origin of Product

United States

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